Butyryl chloride

Catalog No.
S661088
CAS No.
141-75-3
M.F
C4H7ClO
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl chloride

CAS Number

141-75-3

Product Name

Butyryl chloride

IUPAC Name

butanoyl chloride

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3

InChI Key

DVECBJCOGJRVPX-UHFFFAOYSA-N

SMILES

CCCC(=O)Cl

solubility

Reaction (NTP, 1992)
Dissolves slowly with decomposition in water
Dissolves slowly with decomposition in alcohol; miscible with ethe

Synonyms

Butyryl Chloride; Butanoic Acid Chloride; Butyric Acid Chloride; Butyric Chloride; Butyroyl Chloride; n-Butanoyl Chloride; n-Butyroyl Chloride; n-Butyryl Chloride

Canonical SMILES

CCCC(=O)Cl

The exact mass of the compound Butyryl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reaction (ntp, 1992)dissolves slowly with decomposition in waterdissolves slowly with decomposition in alcohol; miscible with ether. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Butyryl chloride is a highly reactive, straight-chain aliphatic acyl halide primarily procured for the introduction of a four-carbon butanoyl group in industrial and laboratory syntheses. Operating as a clear liquid with a boiling point of approximately 102 °C, it serves as a critical electrophile in Friedel-Crafts acylations, esterifications, and amidations [1]. Unlike milder acylating agents, it reacts quantitatively with alcohols and amines, generating hydrogen chloride as a readily removable byproduct. Its unbranched C4 structure makes it a foundational building block for synthesizing lipophilic prodrugs, agrochemicals, and fragrance compounds where precise carbon-chain length is required to tune the physical and biological properties of the final product [2].

Substituting butyryl chloride with generic in-class alternatives fundamentally compromises process kinetics, handling safety, and product specifications. Replacing it with acetyl chloride introduces a highly volatile liquid (boiling point 51 °C) that is difficult to dose accurately at scale due to rapid evaporation and fuming, while also failing to provide the specific lipophilicity (LogP) enhancements of a four-carbon chain [1]. Conversely, substituting with butyric anhydride drastically reduces reaction kinetics, extending acylation half-lives from minutes to hours and requiring elevated temperatures or strong catalysts [2]. Furthermore, utilizing structural isomers like isobutyryl chloride introduces α-branching, which creates steric hindrance that impedes acylium ion formation and severely depresses yields in Friedel-Crafts acylations [3].

Acylation Reaction Kinetics: Superiority Over Butyric Anhydride

For the acylation of complex alcohols and macrolides, butyryl chloride demonstrates vastly superior reaction kinetics compared to its anhydride counterpart. In standardized room-temperature assays, acylation with butyryl chloride achieved a 50% substrate consumption half-life of just 8–11 minutes. In stark contrast, achieving the same 50% conversion using butyric anhydride required 1.5 to 3 hours even with a catalyst, and up to 12 hours in uncatalyzed conditions [1]. This exponential reduction in reaction time makes the acid chloride the mandatory choice for high-throughput manufacturing and time-sensitive synthetic routes.

Evidence DimensionReaction half-life for 50% substrate consumption
Target Compound Data8–11 minutes
Comparator Or BaselineButyric anhydride: 1.5–3 hours (catalyzed) to 12 hours (uncatalyzed)
Quantified DifferenceUp to a 10-fold to 65-fold acceleration in reaction rate
ConditionsRoom temperature acylation of amphiphilic diols/macrolides in benzene

Dramatically reduces reactor residence times and eliminates the need for aggressive catalysts in industrial esterification processes.

Process Handling and Volatility: Advantage Over Acetyl Chloride

The thermal properties of short-chain acyl chlorides dictate their processability in large-scale manufacturing. Acetyl chloride possesses a low boiling point of 51 °C, making it highly volatile, prone to evaporative losses, and hazardous to handle without specialized containment due to rapid fuming in ambient air [1]. Butyryl chloride, with a boiling point of 102 °C, remains a stable liquid under standard laboratory and industrial conditions[2]. This 50 °C differential allows for highly reproducible volumetric dosing, minimizes the risk of over-pressurization in sealed reactors, and simplifies transfer operations.

Evidence DimensionBoiling point and ambient volatility
Target Compound Data102 °C
Comparator Or BaselineAcetyl chloride: 51 °C
Quantified Difference51 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures safer, more accurate liquid dosing and reduces evaporative losses during scale-up compared to highly volatile C2 analogs.

Steric Profile in Electrophilic Aromatic Substitution: Advantage Over Isobutyryl Chloride

In Friedel-Crafts acylations, the steric profile of the acylating agent directly dictates the efficiency of acylium ion formation and subsequent ring attack. Straight-chain butyryl chloride forms the reactive electrophile rapidly and approaches aromatic substrates with minimal steric penalty. Conversely, its branched isomer, isobutyryl chloride, features α-methyl groups that create significant steric hindrance, impeding coordination with Lewis acid catalysts (e.g., AlCl3) and lowering overall reactivity [1]. For syntheses requiring high-yield acylation without the need to force regioselectivity via bulky groups, the unbranched C4 chain is essential.

Evidence DimensionSteric hindrance during acylium ion formation
Target Compound DataUnhindered straight chain
Comparator Or BaselineIsobutyryl chloride: α-branched (sterically hindered)
Quantified DifferenceQualitative reduction in steric repulsion and faster electrophilic attack
ConditionsFriedel-Crafts acylation of aromatic hydrocarbons with Lewis acid catalysts

Maximizes yield and reaction rates in standard Friedel-Crafts acylations where branched isomers would cause sluggish kinetics.

Prodrug Lipophilicity Enhancement: Superiority Over Acetylation

Modifying hydrophilic active pharmaceutical ingredients (APIs) via esterification is a standard strategy to improve membrane permeability. Procuring butyryl chloride to form a C4 ester prodrug significantly increases the lipophilicity (LogP) of the target molecule compared to standard acetylation (C2 ester). In lipophilic prodrug charge masking (LPCM) strategies and colonic absorption models, the addition of the four-carbon butyryl chain provides the necessary hydrophobic bulk to effectively cross the intestinal epithelium or blood-brain barrier, whereas the shorter acetyl group often fails to provide sufficient lipophilic character for optimal absorption [1].

Evidence DimensionHydrophobic chain length and LogP contribution
Target Compound DataAdds a 4-carbon lipophilic chain
Comparator Or BaselineAcetyl chloride: Adds a 2-carbon chain
Quantified DifferenceAddition of two extra methylene groups per acylation site, significantly increasing LogP
ConditionsIn vivo and in vitro permeability assays (e.g., PAMPA, Caco-2) for ester prodrugs

Provides the precise carbon chain length needed to optimize API bioavailability and membrane permeation in prodrug formulations.

High-Throughput Synthesis of Macrolides and Complex Esters

Due to its rapid reaction kinetics (achieving 50% conversion in under 11 minutes), butyryl chloride is the preferred reagent for acylating sterically demanding secondary alcohols and macrolide antibiotics where butyric anhydride would require hours of heating and aggressive catalysis [1].

Scale-Up Manufacturing of Alkylaryl Ketones

In industrial Friedel-Crafts acylations, butyryl chloride's boiling point of 102 °C allows for safe, reproducible liquid handling at room temperature, eliminating the severe fuming, evaporative losses, and specialized containment systems required when using highly volatile acetyl chloride [2].

Development of Lipophilic Prodrugs for Enhanced Bioavailability

Butyryl chloride is the optimal precursor for synthesizing ester prodrugs of hydrophilic peptides and phenolic APIs. The C4 chain provides a superior increase in LogP compared to acetyl groups, ensuring the resulting prodrugs can efficiently cross the intestinal epithelium or the blood-brain barrier [3].

Unhindered Electrophilic Aromatic Substitutions

For the synthesis of straight-chain alkylaryl compounds, butyryl chloride provides rapid acylium ion formation without the steric penalties associated with isobutyryl chloride, ensuring high yields and fast reaction times in standard Lewis acid-catalyzed workflows [4].

Physical Description

Butyryl chloride appears as a clear colorless liquid with a sharp odor. Slightly denser than water. Flash point near 20°F. Severely irritates skin, eyes, and mucous membranes. Used to make other chemicals.

Color/Form

Colorless liquid

XLogP3

1.6

Boiling Point

216 °F at 760 mm Hg (NTP, 1992)
102.0 °C
101-102 °C

Flash Point

71 °F (NTP, 1992)
18 °C (64 °F) - closed cup

Vapor Density

3.67 (vapor specific gravity)

Density

1.0277 at 68 °F (USCG, 1999)
1.0263 at 20.6 °C/4 °C

Odor

Pungent acid chloride odor
Sharp odo

Melting Point

-128 °F (NTP, 1992)
-89.0 °C
-89 °C

UNII

2XVM8E16IR

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: n-Butyryl chloride is a colorless liquid. It has a sharp odor like chlorine. n-Butyryl chloride dissolves slowly and decomposes in water. It is corrosive to metal. USE: n-Butyryl chloride is used to make other chemicals. EXPOSURE: Workers that use n-butyryl chloride may breathe in mists or have direct skin contact. The general population is not likely to be exposed to this compounds. If n-butyryl chloride is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It's decomposition in water indicates that evaporation, soil adsorption, biodegradation and bioconcentration are not important environmental fate processes. RISK: n-Butyryl chloride is toxic by ingestion and inhalation and a strong irritant to tissue such as skin. No further data on potential toxic effects in humans were available. Data on the potential for n-butyryl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for n-butyryl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

18.8 mm Hg at 28 °F ; 41.7 mm Hg at 77° F; 95.2 mm Hg at 108° F (NTP, 1992)
41.7 mm Hg at 25 °C

Pictograms

Flammable

Flammable;Corrosive

Other CAS

141-75-3

Wikipedia

Butyryl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Preparation from butyric acid.

General Manufacturing Information

Butanoyl chloride: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Fang et al. CO- and HCl-free synthesis of acid chlorides from unsaturated hydrocarbons via shuttle catalysis. Nature Chemistry, doi: 10.1038/nchem.2798, published online 19 June 2017

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